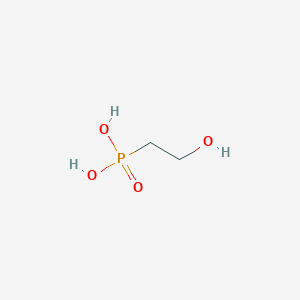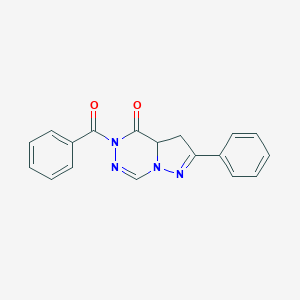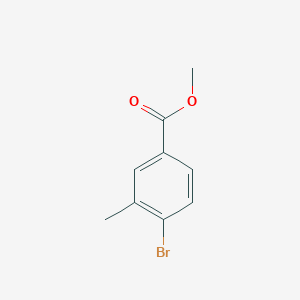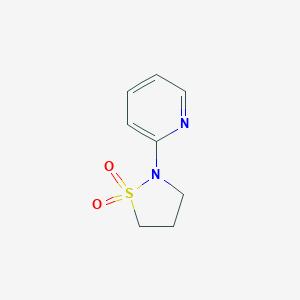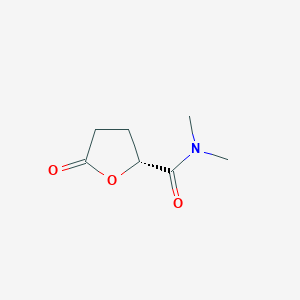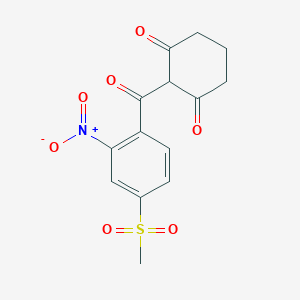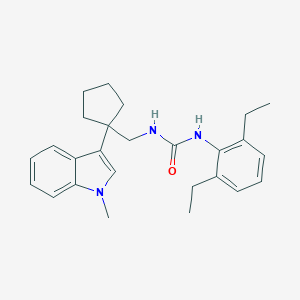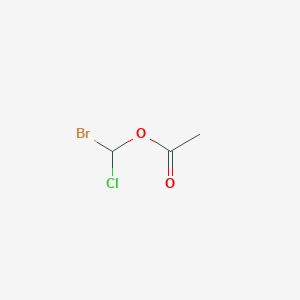
Bromochloromethyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Bromochloromethyl acetate (BCMA) is an organobromine compound used as a reagent in organic synthesis and for the preparation of pharmaceuticals and agrochemicals. BCMA is a colorless to yellow liquid with a pungent odor and a boiling point of 111°C. It is soluble in water, alcohols, and ethers, and is stable under normal conditions. BCMA is a versatile reagent and is used in a variety of reactions, including the synthesis of carboxylic acids, esters, amides, and aldehydes. BCMA can also be used for the synthesis of a variety of other compounds, including pharmaceuticals, agrochemicals, and dyes.
Scientific Research Applications
Organic Synthesis Intermediates
Bromochloromethyl acetate: is a valuable intermediate in organic synthesis. It is particularly useful in the α-bromination reaction of carbonyl compounds, which is a significant area in organic chemistry. This reaction is crucial for creating α-brominated products derived from bromoacetophenone, which serve as intermediates for further chemical transformations .
Experimental Teaching
Bromochloromethyl acetate: is used in experimental teaching to demonstrate the principles of organic chemistry reactions, such as bromination. It helps in reinforcing students’ understanding of organic reaction mechanisms and fosters innovation and practical skills .
Polymer Chemistry
In polymer chemistry, bromochloromethyl acetate can be used to modify polymers or create new polymer structures with desired properties. It can act as a reactive monomer that integrates into polymer chains, altering their characteristics for specific applications .
Synthesis of Functional Polymers
The compound is instrumental in synthesizing functional polymers, which are polymers with specific chemical, physicochemical, or biochemical functions. These polymers are widely used as polymeric reagents or supports in biochemical and chemical applications .
properties
IUPAC Name |
[bromo(chloro)methyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4BrClO2/c1-2(6)7-3(4)5/h3H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCSJNAIIUIHCLR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4BrClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9021504 |
Source


|
| Record name | Bromochloromethyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9021504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.42 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bromochloromethyl acetate | |
CAS RN |
98136-99-3 |
Source


|
| Record name | Bromochloromethyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9021504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![21-Methyl-3,13-diaza-21-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(21),2(10),4,6,8,15,17,19-octaen-14-one;chloride](/img/structure/B120607.png)
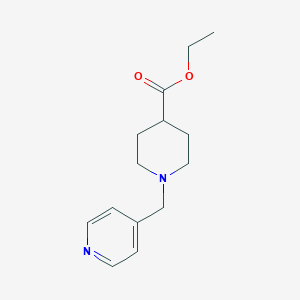
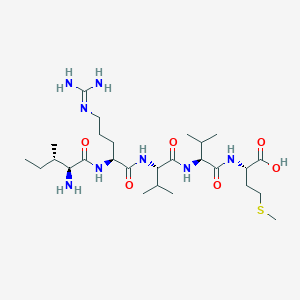
![4-({4-[(4-Bromo-2,6-dimethylphenyl)amino]pyrimidin-2-yl}amino)benzonitrile](/img/structure/B120615.png)
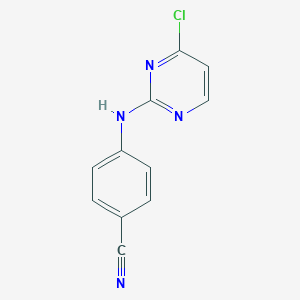
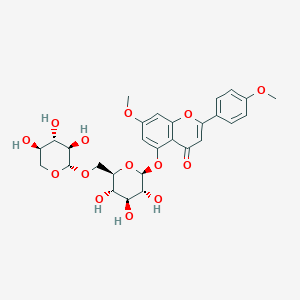
![6-bromopyrido[2,3-D]pyrimidine-2,4(1H,3H)-dione](/img/structure/B120622.png)
